molecular formula C8H16S4 B14287088 2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol CAS No. 136789-40-7

2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol

Cat. No.: B14287088
CAS No.: 136789-40-7
M. Wt: 240.5 g/mol
InChI Key: VTLSJSAMMCANQX-UHFFFAOYSA-N
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Description

2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol is an organic compound characterized by the presence of multiple sulfur atoms within its structure. This compound belongs to the class of thiols, which are known for their distinctive sulfur-hydrogen (SH) functional group. Thiols are often recognized for their strong and sometimes unpleasant odors, and they play significant roles in various chemical and biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol typically involves the reaction of thiourea with an alkyl halide. This reaction forms a thiol through nucleophilic substitution, where the thiolate anion (RS-) attacks the alkyl halide, replacing the halide group with a thiol group . The reaction conditions often include the use of a polar solvent and a base to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of thiols like this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. This could include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)

    Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, polar solvents, bases

Major Products

    Oxidation: Disulfides (R-S-S-R)

    Reduction: Thiols (R-SH)

    Substitution: Thiol-substituted compounds

Scientific Research Applications

2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol has various applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol exerts its effects involves its ability to undergo redox reactions. The thiol group can donate electrons, acting as a reducing agent, and can form disulfides through oxidation. This redox activity is crucial in various biochemical pathways, including the regulation of protein function through thiol-disulfide exchange .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol is unique due to its multiple sulfur atoms and complex structure, which allows it to participate in a wider range of chemical reactions compared to simpler thiols. Its structure also provides distinct properties that can be leveraged in various applications, from chemical synthesis to biological research .

Properties

CAS No.

136789-40-7

Molecular Formula

C8H16S4

Molecular Weight

240.5 g/mol

IUPAC Name

2-[2-(2-sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol

InChI

InChI=1S/C8H16S4/c1-8(6-11-4-2-9)7-12-5-3-10/h9-10H,1-7H2

InChI Key

VTLSJSAMMCANQX-UHFFFAOYSA-N

Canonical SMILES

C=C(CSCCS)CSCCS

Origin of Product

United States

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